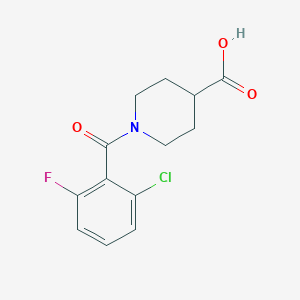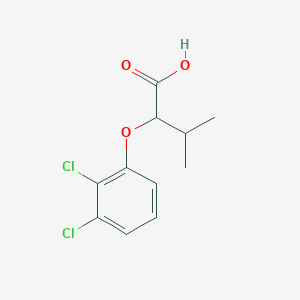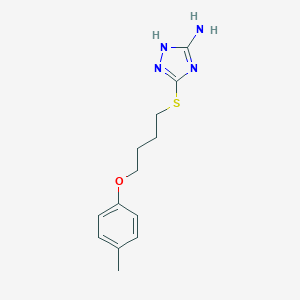![molecular formula C16H14FN3O3S B254350 2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide](/img/structure/B254350.png)
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenoxy)-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as FPhOx, and it is a member of the butanamide family of compounds. FPhOx has been found to exhibit various biochemical and physiological effects, making it a valuable tool in scientific research.
作用機序
FPhOx acts as a potent inhibitor of FAAH by binding to the enzyme's active site. This binding prevents the breakdown of endocannabinoids, leading to an increase in their levels in the body. The increased levels of endocannabinoids can then lead to various physiological effects, including pain relief, decreased inflammation, and improved immune function.
Biochemical and Physiological Effects:
FPhOx has been found to exhibit various biochemical and physiological effects. One of the most significant effects is its ability to increase the levels of endocannabinoids in the body. This increase in endocannabinoid levels can lead to various physiological effects, including pain relief, decreased inflammation, and improved immune function. FPhOx has also been found to exhibit anti-cancer properties, making it a potential tool in cancer research.
実験室実験の利点と制限
One of the advantages of using FPhOx in lab experiments is its ability to increase endocannabinoid levels in the body. This can lead to various physiological effects, making FPhOx a valuable tool in various areas of scientific research. However, FPhOx also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are various future directions for the use of FPhOx in scientific research. One potential direction is in the study of the endocannabinoid system and its role in various physiological processes. FPhOx could also be used in cancer research to explore its potential anti-cancer properties. Additionally, further research is needed to fully understand the mechanism of action of FPhOx and its potential applications in various areas of scientific research.
Conclusion:
In conclusion, FPhOx is a valuable tool in scientific research due to its potential applications in various areas. This compound has been found to exhibit various biochemical and physiological effects, making it a potential tool in the study of the endocannabinoid system and cancer research. While there are some limitations to the use of FPhOx, further research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成法
The synthesis of FPhOx involves the reaction of 4-fluorophenol with 4-(thiophen-2-yl)-1,2,5-oxadiazol-3-amine in the presence of butanoyl chloride. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
科学的研究の応用
FPhOx has been found to have potential applications in various areas of scientific research. One of the most significant applications of FPhOx is in the study of the endocannabinoid system. This system plays a crucial role in various physiological processes, including pain sensation, appetite regulation, and immune function. FPhOx has been found to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, FPhOx can increase the levels of endocannabinoids in the body, leading to various physiological effects.
特性
分子式 |
C16H14FN3O3S |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
2-(4-fluorophenoxy)-N-(4-thiophen-2-yl-1,2,5-oxadiazol-3-yl)butanamide |
InChI |
InChI=1S/C16H14FN3O3S/c1-2-12(22-11-7-5-10(17)6-8-11)16(21)18-15-14(19-23-20-15)13-4-3-9-24-13/h3-9,12H,2H2,1H3,(H,18,20,21) |
InChIキー |
KXWRCKDVLHXMPX-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F |
正規SMILES |
CCC(C(=O)NC1=NON=C1C2=CC=CS2)OC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)




![2-(4-isopropylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B254282.png)



![[2-(Furan-2-yl)-4-oxochromen-6-yl] 2-(1,3-dioxoisoindol-2-yl)propanoate](/img/structure/B254291.png)
![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methyl-3-nitrobenzamide](/img/structure/B254292.png)